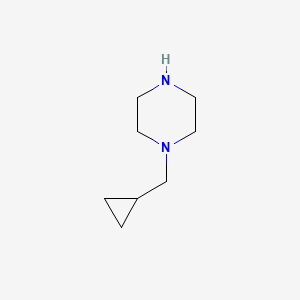

1-(Cyclopropylmethyl)piperazine

説明

Significance of Piperazine (B1678402) as a Privileged Chemical Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.govnih.gov This designation stems from its frequent appearance in a vast number of biologically active compounds, including many FDA-approved drugs. nih.govtandfonline.comnih.gov In fact, piperazine is the third most common nitrogen-containing heterocycle found in pharmaceuticals. researchgate.netmdpi.com

The widespread use of the piperazine moiety is attributed to its unique combination of properties. nih.govresearchgate.net Its two nitrogen atoms can be functionalized, allowing it to serve as a versatile linker or as a scaffold to correctly position other pharmacophoric groups for optimal interaction with biological targets. tandfonline.comtaylorandfrancis.com Furthermore, the piperazine ring often imparts favorable pharmacokinetic properties to a molecule, such as improved aqueous solubility and basicity, which can enhance bioavailability. tandfonline.comresearchgate.net These characteristics make it a crucial component in drugs targeting a wide array of conditions, including cancer, central nervous system disorders, and infectious diseases. nih.govresearchgate.netresearchgate.net

The following table showcases a selection of FDA-approved drugs that feature the piperazine scaffold, demonstrating its therapeutic diversity.

| Drug Name | Therapeutic Class |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Ciprofloxacin (B1669076) | Antibiotic |

| Ziprasidone | Antipsychotic |

| Clozapine | Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Cyclizine | Antihistamine |

| Itraconazole | Antifungal |

Data sourced from multiple references. nih.govnih.govwikipedia.orgresearchgate.net

Role of the Cyclopropylmethyl Moiety in Modulating Biological Activity and Pharmacological Properties

The cyclopropyl (B3062369) group, and by extension the cyclopropylmethyl moiety, is an increasingly popular structural unit in modern drug design. scientificupdate.comacs.org This small, rigid ring system is valued for its ability to introduce conformational constraint into otherwise flexible molecular chains. hyphadiscovery.comiris-biotech.de This rigidity can help lock a drug molecule into its most active conformation for binding to a biological target, which can be entropically favorable. iris-biotech.deresearchgate.net

Medicinal chemists often use the cyclopropyl group as a bioisostere—a substituent that, due to similar physical or chemical properties, can replace another group without significantly altering the desired biological activity. scientificupdate.comresearchgate.netpatsnap.com For instance, it can act as a metabolically stable replacement for an alkene or an isopropyl group. scientificupdate.comiris-biotech.de Key advantages of incorporating a cyclopropylmethyl moiety include:

Enhanced Metabolic Stability : The C-H bonds on a cyclopropane (B1198618) ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orghyphadiscovery.com Replacing a more vulnerable group, like an N-ethyl group, with an N-cyclopropyl can block metabolic pathways and improve a drug's half-life. iris-biotech.de

Improved Potency and Selectivity : The rigid structure of the cyclopropyl group can optimize a molecule's fit within a receptor's binding pocket, enhancing potency. scientificupdate.comresearchgate.net It can also be used to fine-tune properties like basicity (pKa), which may reduce off-target effects, such as hERG channel liability. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties : The cyclopropyl group can influence a molecule's lipophilicity, often reducing it compared to larger groups like a phenyl ring, which can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.deacs.org

Historical Context of Piperazine Derivatives in Therapeutic Applications

The therapeutic journey of piperazine began in the early 20th century. wikipedia.org It was initially introduced into medicine not for its effects on the human body, but as a solvent for uric acid. taylorandfrancis.comdrugbank.com However, its most significant early application, established around 1950, was as an anthelmintic agent to treat intestinal worm infections in both humans and animals. taylorandfrancis.comwikipedia.orgbritannica.com Marketed by Bayer, piperazine salts like piperazine citrate (B86180) and piperazine adipate (B1204190) became common treatments for roundworm (ascariasis) and pinworm (enterobiasis). wikipedia.orgbritannica.comnih.gov

The mechanism of action for its anthelmintic effect involves paralyzing the parasites by acting as an agonist at their inhibitory GABA receptors. wikipedia.org This flaccid paralysis allows the host to easily expel the worms. taylorandfrancis.comwikipedia.org This mode of action was selective because the GABA receptors in helminths differ from those in vertebrates, where GABA is primarily confined to the central nervous system. wikipedia.org

Following its success as an anthelmintic, the piperazine scaffold was incorporated into other classes of drugs. Its structural versatility and favorable properties led to its integration into medications for a much broader range of conditions, including antihistamines, antipsychotics, and antiemetics, laying the groundwork for its current status as a privileged scaffold. nih.govnih.govtaylorandfrancis.com

| Early Piperazine-Based Drug | Primary Therapeutic Use | Approximate Introduction |

| Piperazine Salts | Anthelmintic (Anti-worm) | c. 1950 |

| Cyclizine | Antihistamine, Antiemetic | 1950s |

| Chlorcyclizine | Antihistamine | 1950s |

Data sourced from multiple references. nih.govwikipedia.orgbritannica.comnih.govresearchgate.net

Overview of Research Trajectories for Piperazine-Containing Compounds

Research into piperazine-containing compounds remains a vibrant and highly productive field within medicinal chemistry. tandfonline.comnih.gov The versatility of the piperazine scaffold ensures its continued relevance in the development of novel therapeutics across numerous disease areas. nih.govresearchgate.net Current research trajectories are focused on several key areas:

Oncology : The piperazine ring is a core component of many modern anticancer agents, particularly kinase inhibitors. nih.govresearchgate.net A significant number of FDA-approved cancer drugs, such as Imatinib and Abemaciclib, feature this moiety. researchgate.net Ongoing research aims to develop new piperazine derivatives that can inhibit multiple cancer signaling pathways or overcome drug resistance. nih.gov

Central Nervous System (CNS) Disorders : Piperazine derivatives are extensively studied for their effects on the CNS. nih.govsilae.it They are integral to drugs for depression, anxiety, and psychosis, often by modulating neurotransmitter systems like serotonin (B10506) and dopamine (B1211576). researchgate.netnih.gov Current research is exploring their potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for managing neuropathic pain. taylorandfrancis.comacs.org

Infectious Diseases : Beyond its historical use against worms, the piperazine scaffold is found in modern antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Itraconazole) drugs. nih.gov Research continues into new derivatives to combat antibiotic resistance and to develop novel antiviral agents, including treatments for HIV and other viral infections. nih.govresearchgate.net

Advanced Synthesis and Functionalization : A significant area of chemical research focuses on new, more efficient methods for synthesizing and modifying piperazine rings. nih.govmdpi.com Recent advances in areas like C-H functionalization are expanding the structural diversity of accessible piperazine derivatives, allowing for more nuanced tuning of their pharmacological properties. mdpi.com This enables the creation of more complex and highly optimized drug candidates. mdpi.com

The persistent focus on this scaffold underscores its proven utility and future potential in addressing a wide range of global health challenges. researchgate.netsilae.it

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(cyclopropylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359487 | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-25-5 | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclopropylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 1 Cyclopropylmethyl Piperazine

Established Synthetic Pathways for 1-(Cyclopropylmethyl)piperazine

The principal synthetic routes to this compound begin with a protected piperazine (B1678402) derivative, most commonly N-Boc-piperazine. This protecting group strategy allows for selective functionalization at one nitrogen atom while the other remains temporarily blocked. The final step in these syntheses typically involves the deprotection of the Boc group to yield the target compound.

Reductive amination is a widely utilized and efficient method for forming carbon-nitrogen bonds. lifechempharma.com This approach involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, this involves reacting cyclopropanecarbaldehyde with a protected piperazine.

The synthesis commences with the reaction between cyclopropanecarbaldehyde and N-Boc-piperazine. mdpi.com In this step, the secondary amine of the N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopropanecarbaldehyde. This reaction, typically catalyzed by a small amount of acid, leads to the formation of a positively charged iminium ion intermediate. youtube.com The formation of this intermediate is a critical step that precedes the reduction to the final alkylated product.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reducing agent for this transformation. mdpi.comsigmaaldrich.com It is a mild and selective hydride donor, particularly effective for the reductive amination of aldehydes and ketones. organic-chemistry.orgwikipedia.org Its selectivity allows for a one-pot procedure where the reducing agent can be present with the aldehyde and amine reactants. organic-chemistry.org STAB is less reactive towards aldehydes and ketones compared to the iminium ion intermediate, thus minimizing the side reaction of reducing the starting cyclopropanecarbaldehyde. lifechempharma.comwikipedia.org The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran. organic-chemistry.org

Table 1: Key Components in Reductive Amination Synthesis

| Role | Compound | Function |

| Carbonyl Source | Cyclopropanecarbaldehyde | Provides the cyclopropylmethyl group |

| Amine Source | N-Boc-piperazine | Provides the piperazine ring |

| Reducing Agent | Sodium Triacetoxyborohydride | Selectively reduces the iminium ion intermediate |

| Solvent | 1,2-Dichloroethane (DCE) | Provides the reaction medium |

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the intermediate, N-Boc-4-(cyclopropylmethyl)piperazine. This is typically achieved under acidic conditions. mdpi.com A common method involves treating the protected intermediate with concentrated hydrochloric acid in an alcohol solvent, such as isopropanol. chemicalbook.comgoogle.com The reaction mixture is often heated to facilitate the cleavage of the Boc group. chemicalbook.com Following the reaction, the solution can be concentrated and cooled to yield this compound as its hydrochloride salt. chemicalbook.com Alternatively, the aqueous phase can be basified with a strong base like potassium hydroxide to a high pH, followed by extraction with an organic solvent to isolate the free base form of the product. jgtps.com

An alternative synthetic route involves the formation of an amide bond, followed by the reduction of the amide carbonyl to a methylene (B1212753) group. This multi-step process provides another pathway to the N-Boc-4-(cyclopropylmethyl)piperazine intermediate.

This pathway begins with an amide coupling reaction between N-Boc-piperazine and an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride. google.com The reaction is typically carried out in an inert solvent in the presence of a base like triethylamine or pyridine to neutralize the HCl generated. google.com This acylation step yields the amide intermediate, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. google.com

Following the amide formation, the carbonyl group of the amide must be reduced. This can be accomplished using a reducing agent system like sodium borohydride in combination with boron trifluoride-diethyl etherate. google.com This reduction converts the amide to the corresponding amine, yielding the same N-Boc-4-(cyclopropylmethyl)piperazine intermediate produced via the reductive amination pathway. The synthesis is then completed by the acidic deprotection of the Boc group as previously described. google.com

Table 2: Key Steps in Amide Coupling Pathway

| Step | Reactants | Key Reagents | Product |

| 1. Amide Coupling | N-Boc-piperazine, Cyclopropanecarbonyl chloride | Triethylamine or Pyridine | tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate |

| 2. Amide Reduction | tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | Sodium borohydride, Boron trifluoride-diethyl etherate | N-Boc-4-(cyclopropylmethyl)piperazine |

| 3. Deprotection | N-Boc-4-(cyclopropylmethyl)piperazine | Concentrated Hydrochloric Acid | This compound |

Amide Coupling Reactions

Subsequent Reduction of Amide to Amine

One important method for preparing N-alkyl piperazine derivatives involves the reduction of a corresponding N-acylpiperazine (an amide). nih.gov This two-step sequence begins with the acylation of the piperazine nitrogen, followed by the reduction of the carbonyl group of the resulting amide to a methylene group (-CH2-).

In the context of synthesizing this compound, this would involve first reacting piperazine with a cyclopropanecarboxylic acid derivative (such as cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid activated with a coupling agent) to form 1-(cyclopropanecarbonyl)piperazine. This amide intermediate is then treated with a strong reducing agent to yield the final amine product. Lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this type of transformation, effectively reducing the amide to the corresponding amine. google.com This method is particularly useful when direct alkylation methods are problematic or lead to undesired side products. The reduction of piperazinediones with LiAlH4 to form piperazines has also been demonstrated, typically requiring elevated temperatures under reflux for an extended period. google.com

Table 1: Conditions for Amide Reduction in Piperazine Synthesis

| Precursor | Reducing Agent | Conditions | Product Type |

|---|---|---|---|

| Piperazinedione | Lithium Aluminum Hydride (1 M solution) | Reflux, 24 hours | Piperazine |

| N-Acylpiperazine | Sodium Borohydride / Boron Trifluoride Etherate | - | N-Alkylpiperazine |

| Halogenated Amide | Sodium Borohydride / Methanol (B129727) | Room Temperature, 2 hours | Piperidine (B6355638)/Pyrrolidine |

This table presents generalized conditions for related amide reductions as described in the literature. nih.govgoogle.commdpi.com

Alkylation Reactions of Piperazine Derivatives

The direct alkylation of the piperazine ring is a common and straightforward approach for the synthesis of N-substituted derivatives like this compound. nih.govresearchgate.net This class of reactions involves forming a new carbon-nitrogen bond by reacting a nucleophilic nitrogen atom of the piperazine ring with an electrophilic carbon atom of an alkylating agent.

The most direct synthesis of this compound involves the N-alkylation of piperazine with a suitable cyclopropylmethyl electrophile, such as an alkyl halide or sulfonate. nih.govambeed.com Cyclopropylmethyl bromide (bromomethylcyclopropane) is a frequently used reagent for this purpose. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.

One documented procedure involves heating a mixture of anhydrous piperazine, bromomethylcyclopropane, and dipotassium carbonate in a solvent like dimethylformamide (DMF). google.comgoogleapis.com To favor the formation of the mono-substituted product and minimize the formation of the 1,4-disubstituted byproduct, an excess of piperazine is often used relative to the alkylating agent. googleapis.com Alternatively, protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) allows for clean mono-alkylation on the unprotected nitrogen. researchgate.net The protecting group can then be removed in a subsequent step to yield the desired monosubstituted piperazine. researchgate.netnih.gov

Table 2: Example Conditions for N-Alkylation of Piperazine

| Alkylating Agent | Base | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Bromomethylcyclopropane | Dipotassium Carbonate | Dimethylformamide (DMF) | 110 °C | 30 hours | google.com |

| Alkyl Halides | Potassium Carbonate | Acetonitrile | Reflux | N/A | researchgate.net |

| Alkyl Halides | Pyridine | Pyridine | Reflux | 12 hours | researchgate.net |

This table provides examples of reaction conditions for the N-alkylation of piperazine. google.comresearchgate.net

Aromatic Nucleophilic Substitution (SNAr) is a key reaction for synthesizing N-arylpiperazines. nih.gov In these reactions, the piperazine derivative, such as this compound, acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group (typically a halide). youtube.commasterorganicchemistry.com For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The mechanism involves a two-step addition-elimination process. libretexts.orgnih.gov First, the piperazine nitrogen attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups. youtube.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-arylpiperazine product. masterorganicchemistry.com This method is particularly feasible for creating derivatives where the piperazine moiety is attached to aza-heterocycles. nih.gov

Advanced Synthetic Strategies and Process Optimization

In recent years, significant efforts have been directed towards developing more efficient, scalable, and sustainable methods for the synthesis of piperazine derivatives. These advanced strategies focus on improving reaction control, minimizing waste, and enhancing product purity.

Continuous Flow Processing in Piperazine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, including piperazine-containing compounds. mdpi.com This technology offers numerous advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. researchgate.net

Improvement of Reaction Yields and Purity Profiles

A primary challenge in the synthesis of monosubstituted piperazines like this compound is the potential for the formation of the corresponding symmetrically disubstituted by-product. nih.gov Several strategies are employed to improve the yield and purity of the desired mono-alkylated product.

Green Chemistry Principles in Synthesis

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in dedicated literature, the principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives in general. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to piperazine synthesis include:

Catalytic Processes: The use of transition-metal-free catalysts or highly efficient catalysts that can be used in low loadings is a primary focus. For instance, photoredox catalysis has emerged as a sustainable and greener method for chemical synthesis, including the functionalization of piperazine cores. researchgate.net Organic photocatalysts are particularly advantageous as they can often be derived from renewable materials, offering a more sustainable alternative to transition-metal catalysts which can be costly and toxic. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being explored to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, which can be applied to piperazine derivatives. These methods often lead to cleaner reactions with fewer byproducts.

Safer Solvents and Reagents: A major tenet of green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. This includes using water as a solvent where possible or employing recyclable solvent systems. For example, the reduction of nitro groups, a common step in building complex molecules from piperazine scaffolds, can be optimized to use safer reducing agents than traditionally used toxic and hazardous materials. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot synthesis methods, where multiple reaction steps are carried out in the same reactor, are a prime example of this principle being applied to create complex piperazine-containing molecules efficiently. nih.gov

These principles guide the development of more sustainable and cost-effective methods for producing this compound and its derivatives, aligning with the broader industry trend towards environmentally responsible chemical manufacturing.

Derivatization Reactions of the this compound Scaffold

The this compound scaffold is a versatile building block in organic synthesis, primarily due to the presence of a secondary amine at the N4 position, which is available for a wide range of chemical transformations. cymitquimica.comganeshremedies.com This allows for the straightforward introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs.

Acylation of Amine Groups

The secondary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a stable amide bond and is a common strategy for introducing a wide variety of functional groups. For example, in the synthesis of Olaparib derivatives, a related piperazine was acylated with cyclopropanecarbonyl chloride. nih.gov This type of reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Table 1: Examples of Acylation Reactions on Piperazine Scaffolds

| Acylating Agent | Piperazine Derivative | Product Type | Reference |

| Cyclopropanecarbonyl chloride | N-Boc-piperazine derivative | Cyclopropyl (B3062369) amide | nih.gov |

| Activated Carboxylic Acid | Piperazine derivative | Amide | google.com |

| Nitrofuranoic acid chloride | Substituted piperazine | Nitrofuranyl amide | nih.gov |

Alkylation of Nitrogen Atoms

The N4 nitrogen of this compound can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. mdpi.com This reaction is crucial for attaching the piperazine moiety to other parts of a target molecule.

A representative example is the alkylation of a piperazine derivative with bromomethyl-cyclopropane to introduce the cyclopropylmethyl group. nih.gov The reaction typically proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another widely used method for N-alkylation. nih.govmdpi.com

Table 2: Conditions for N-Alkylation of Piperazine Derivatives

| Alkylating Agent | Piperazine Precursor | Base/Reducing Agent | Solvent | Product | Yield | Reference |

| Bromomethyl-cyclopropane | 4-piperazin-1-yl-benzonitrile | K₂CO₃ | DMF | 4-(4-Cyclopropylmethyl-piperazin-1-yl)-benzonitrile | 93% | nih.gov |

| Bromomethylcyclopropane | 3-methylpiperazine | K₂CO₃ | Ethyl acetate | 1-(Cyclopropylmethyl)-3-methylpiperazine | N/A | google.com |

| Various Aldehydes | Piperazine derivatives | Sodium triacetoxyborohydride | N/A | N-alkylated piperazines | N/A | nih.govmdpi.com |

Formation of Amides, Sulfonamides, and Phosphonamides

Beyond simple acylation to form amides, the secondary amine of this compound is a nucleophile for reactions with sulfonyl chlorides and phosphoryl chlorides to generate the corresponding sulfonamides and phosphonamides.

Sulfonamides: These are typically synthesized by reacting the piperazine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like triethylamine in a solvent such as dichloromethane. mdpi.com Sulfonamides are a key functional group in many pharmaceuticals due to their chemical stability and ability to act as hydrogen bond acceptors. mdpi.comijarsct.co.in The synthesis of piperazine sulfonamide cores has been instrumental in developing potent HIV-1 protease inhibitors. nih.gov

Phosphonamides: The synthesis of phosphonamides can be achieved by reacting the piperazine with a phosphonic dichloride or a related phosphorus electrophile. For instance, the prodrug Fostemsavir involves a phosphonate moiety attached to a piperazine-containing scaffold, highlighting the relevance of this functional group. nih.gov

These derivatizations are critical for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

This compound is a key intermediate in the synthesis of complex bioactive molecules, most notably the Polo-like kinase 1 (PLK1) inhibitor, Volasertib. ganeshremedies.comwikipedia.org In Volasertib, the this compound moiety is connected to a cyclohexyl ring, which in turn is linked to a substituted benzamide group. wikipedia.org

The piperazine ring and its substituents play a crucial role in the molecule's interaction with its biological target. nih.gov Structure-activity relationship (SAR) studies on related PLK1 inhibitors, such as BI 2536, have shown that modifications to the piperazine substituent can significantly impact potency and selectivity against different kinase isoforms. acs.org For instance, replacing a methyl group with other functionalities or altering the substitution pattern on the piperazine ring can lead to dramatic changes in biological activity. acs.org The cyclopropylmethyl group itself introduces specific steric and electronic properties that can enhance binding affinity to target receptors. cymitquimica.com The versatility of the piperazine scaffold allows for the systematic introduction of diverse functional groups to fine-tune the pharmacological profile of a lead compound. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Many complex drug molecules derived from this compound are chiral and exist as single enantiomers or diastereomers. The anticancer agent Volasertib, for example, possesses multiple chiral centers, and its biological activity is specific to one particular stereoisomer. wikipedia.org This necessitates the use of stereoselective synthesis or chiral resolution techniques to obtain the desired enantiomerically pure compound.

Stereoselective Synthesis: This approach, also known as asymmetric synthesis, aims to create the desired stereoisomer directly. This is often achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. The synthesis of Volasertib, for instance, utilizes chiral building blocks like (R)-2-aminobutanoic acid to control the stereochemistry at specific centers during the synthetic sequence. researchgate.net This strategy is generally more efficient than chiral resolution as it avoids the loss of 50% of the material inherent in separating a racemic mixture.

Chiral Resolution: When a stereoselective synthesis is not feasible or a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. Common methods include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic piperazine derivative (a base) with a chiral acid (a resolving agent, such as tartaric acid) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to elute at different times, thus achieving separation. This technique is widely used for both analytical and preparative-scale separations of chiral pharmaceuticals. bohrium.com

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

While specific resolution protocols for this compound itself are not prominently described, these established techniques are broadly applicable to its chiral derivatives and are standard practice in pharmaceutical development. wikipedia.orgbohrium.com

Medicinal Chemistry and Pharmacological Applications of 1 Cyclopropylmethyl Piperazine Analogs

Design Principles for 1-(Cyclopropylmethyl)piperazine-Containing Drug Candidates

The design of drug candidates incorporating the this compound moiety is a multifaceted process that leverages various medicinal chemistry strategies to optimize therapeutic potential. These strategies include scaffold hybridization, fragment-based design, molecular docking, and detailed structure-activity relationship (SAR) analysis.

Scaffold Hybridization Strategies

Scaffold hybridization involves combining the this compound core with other pharmacophoric fragments to create novel molecules with enhanced or dual activities. This approach aims to leverage the favorable properties of the piperazine (B1678402) ring, such as its ability to improve water solubility and bioavailability, with the specific targeting capabilities of other chemical scaffolds. nih.gov For instance, hybridization of the piperazine moiety with chalcone (B49325) structures has yielded compounds with significant antitumor activity. nih.gov Similarly, creating hybrid molecules by linking the piperazine core to other heterocyclic systems has been a successful strategy in developing new therapeutic agents. researchgate.net

A notable example of scaffold hybridization is in the development of bitopic ligands for dopamine (B1211576) receptors. acs.org In one study, the N-(2,3-dichlorophenyl)piperazine nucleus, a known primary pharmacophore for the dopamine D3 receptor, was linked to a 1,4-dioxane (B91453) scaffold (the secondary pharmacophore) via a butyl chain. acs.org This strategy led to the discovery of potent and selective D3 receptor ligands, demonstrating the utility of combining different structural motifs to achieve desired pharmacological profiles. acs.org

Fragment-Based and Molecular Docking Inspired Design

Fragment-based drug design (FBDD) and molecular docking are powerful computational tools that guide the rational design of new drug candidates. FBDD starts with identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent lead compounds. nih.govnih.govyoutube.com The this compound moiety can serve as a valuable fragment or be incorporated into larger molecules designed using FBDD principles.

Molecular docking simulations predict how a molecule will bind to the active site of a target protein, providing insights into potential interactions and guiding the design of more effective inhibitors. nih.govsemanticscholar.orgyoutube.com For example, in the design of matrix metalloproteinase (MMP) inhibitors, a piperazine-based scaffold was designed where a hydroxamic acid group chelates the catalytic zinc ion, a sulfonamide group occupies the S1' pocket of the enzyme, and various substituents at the 4N-position are optimized for potency. nih.gov X-ray crystallography of a potent inhibitor bound to MMP-3 confirmed the binding interactions predicted by molecular modeling, validating the design strategy. nih.gov

Similarly, molecular docking has been instrumental in the design of novel phenylpiperazine derivatives as potential anticancer agents. semanticscholar.orgmdpi.com By modeling the interactions of these compounds with DNA and topoisomerase II, researchers can rationally design molecules with improved binding affinity and cytotoxic activity. semanticscholar.orgmdpi.com

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of drug design, providing a systematic understanding of how chemical structure relates to biological activity. For this compound analogs, SAR studies focus on the influence of substituents at the piperazine nitrogens, the linker length, and the orientation of the cyclopropylmethyl group.

Influence of Substituents at N-1 and N-4 Positions of Piperazine

The nature of the substituents at the N-1 and N-4 positions of the piperazine ring significantly impacts the pharmacological activity of the resulting compounds. The piperazine core itself, with its two nitrogen atoms, can enhance the pharmacokinetic properties of drug candidates due to its appropriate pKa, leading to increased water solubility and bioavailability. nih.gov

In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the introduction of a cyclopropyl (B3062369) group at the N-1 position was explored. nih.gov Further SAR studies on related compounds revealed that the nature of the substituent at the N-1 position, including cycloalkyl groups, has a marked effect on analgesic activity. nih.govnih.gov For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines, the S-(+) enantiomers generally showed stronger analgesic activity than their R-(-) counterparts. nih.gov

In the context of pan-KRAS inhibitors, modifications to the N-substituents of a piperazine core were investigated. acs.org While some substitutions that slightly reduced the basicity of the piperazine were tolerated, the introduction of a trifluoroethyl group led to a significant drop in potency. acs.org This highlights the delicate balance of electronic properties required for optimal activity.

The table below summarizes the impact of N-1 and N-4 substituents on the activity of various piperazine-containing compounds.

| Compound Series | N-1 Substituent | N-4 Substituent | Observed Activity/SAR Finding | Reference |

|---|---|---|---|---|

| 1-Substituted 4-(1,2-diphenylethyl)piperazines | Cycloalkyl groups | 1,2-diphenylethyl | Substituents on the phenyl groups and the nature of the cycloalkyl group influence analgesic activity. | nih.gov |

| 1-Substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | Various alkyl and cycloalkyl groups | 2-(3-hydroxyphenyl)-1-phenylethyl | (S)-(+) enantiomers generally more potent analgesics. | nih.gov |

| Pan-KRAS inhibitors | Pyrimidine | Methyl, ethyl, cyclopropyl, trifluoroethyl | Slight reduction in piperazine basicity is tolerated; trifluoroethyl group drastically reduces potency. | acs.org |

| Antipsychotic piperazine derivatives | Various aryl groups | Various | The nature of the substituent on the N-4 position significantly influences antipsychotic activity. | researchgate.net |

Impact of Linker Length and Cyclopropylmethyl Group Orientation

The length and flexibility of the linker connecting the this compound moiety to other parts of a molecule are crucial for optimal binding to the target. nih.gov The orientation of the cyclopropylmethyl group itself can also influence activity.

In the design of bivalent ligands for the dopamine D3 receptor, a trans-cyclopropylmethyl linker was incorporated between two pharmacophores. nih.gov Manipulation of the linker length led to the identification of noncompetitive D3R-selective antagonists, highlighting the importance of the linker in defining the pharmacological profile. nih.gov

Studies on anti-Alzheimer's disease agents have also shown the importance of linker length. acs.org For piperazine rings substituted with straight-chain groups, a three- or four-atom distance from the azacyclic moiety was found to be optimal for activity. However, for aromatic ring substituents, a four- or five-atom linker resulted in higher activity. acs.org This suggests that the optimal linker length is dependent on the nature of the substituent.

The orientation of the cyclopropylmethyl group can also play a role. The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation, which may be more or less favorable for binding to the target receptor.

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Manufacturing

Beyond its direct incorporation into drug candidates, this compound is a valuable key intermediate in the synthesis of various APIs. ganeshremedies.compharmanoble.comzenfoldst.com An intermediate is a chemical compound that is a precursor in the synthesis of the final API. zenfoldst.com

This compound serves as a crucial building block in the manufacturing of several pharmaceuticals. ganeshremedies.com For example, it is a key intermediate in the synthesis of Volasertib, an investigational anticancer agent. ganeshremedies.com It is also used in the preparation of N-substituted piperazinopyridylsteroid derivatives, which are analogs of abiraterone (B193195) and have shown pro-apoptotic and growth-inhibiting effects in prostate cancer cell lines. chemicalbook.com

Precursor in Volasertib Synthesis

This compound is a crucial intermediate in the production of Volasertib. google.compatsnap.com Volasertib, also known as BI 6727, is an experimental small molecule inhibitor of the Polo-like kinase 1 (PLK1) protein. wikipedia.org PLK1 is a key regulator of the cell cycle, and its overexpression is observed in many cancers. wikipedia.orgresearchgate.net Volasertib functions by competitively binding to the ATP-binding pocket of PLK1, which leads to cell cycle arrest and apoptosis (programmed cell death). wikipedia.org

The synthesis of Volasertib involves the preparation of a key intermediate, 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide. researchgate.netresearchgate.net A multi-gram scale synthesis of Volasertib has been developed, highlighting the importance of an efficient method for preparing the this compound intermediate. researchgate.net One patented method for the preparation of this intermediate involves a three-step process starting from N-Boc-piperazine and cyclopropane (B1198618) carbonyl chloride, which is described as having easily available raw materials, low cost, and being suitable for large-scale production. google.com

Intermediate in Mitapivat Synthesis

This compound also serves as an important intermediate in the synthesis of Mitapivat. drugbank.com Mitapivat is the first-in-class orally active allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme. drugbank.comnih.gov Specifically, it activates the red blood cell isoform of pyruvate kinase (PKR), which plays a critical role in the glycolytic pathway and energy production in red blood cells. nih.gov

The synthesis of Mitapivat involves the condensation of 4-(quinoline-8-sulfonamido)benzoic acid with this compound. drugbank.com Mitapivat has been approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency. drugbank.comnih.gov

Exploration in Targeted Therapeutic Areas

The piperazine scaffold, and by extension analogs of this compound, are of significant interest in medicinal chemistry for the development of targeted therapies.

Oncology and Cancer Research

Piperazine derivatives have been widely investigated for their antiproliferative effects against various cancer cell lines, including those of the prostate, breast, and colon. nih.gov

Studies have explored the cytotoxic activities of arylpiperazine derivatives against human prostate cancer cells. mdpi.com For instance, certain derivatives have shown moderate cytotoxic activities against LNCaP and DU145 prostate cancer cell lines. mdpi.com The structure-activity relationship (SAR) analyses from these studies suggest that modifications to the piperazine ring and its substituents can significantly influence the anti-cancer activity. mdpi.com For example, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity against DU145 cells. mdpi.com While these studies focus on arylpiperazines, they provide a basis for the potential of other substituted piperazines, including those with a cyclopropylmethyl group, in prostate cancer research.

A broad range of piperazine derivatives have been synthesized and evaluated for their cytotoxic effects on various tumor cell lines. nih.govnih.govmdpi.com For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against a panel of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrial cancers. nih.gov Another study on piperazine-linked quinolinequinones showed that these compounds were potent inhibitors of cancer cell growth across several cell lines, with some exhibiting a growth percentage down to 30% in certain cancer cell lines. nih.gov Specifically, some of these quinolinequinone analogs containing a piperazine moiety showed inhibitory effects on non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer cell lines. nih.gov

The piperazine scaffold is a common feature in many kinase inhibitors developed for cancer therapy. nih.govrsc.org Kinase inhibitors are a class of targeted therapy that block the action of kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. rsc.org Volasertib, which contains the this compound moiety, is a prime example of a kinase inhibitor, specifically targeting Polo-like kinase 1 (Plk1). wikipedia.org It has also been shown to inhibit other PLK family members, PLK2 and PLK3, at higher concentrations. wikipedia.org The development of pyrazolopyridine-based kinase inhibitors, which are a privileged heterocyclic core in kinase drug discovery, further underscores the importance of nitrogen-containing heterocycles like piperazine in designing new anti-cancer agents. rsc.org

Neurological Disorders

The this compound moiety is a key structural feature in a variety of compounds investigated for the treatment of neurological disorders. Its presence often confers desirable pharmacokinetic and pharmacodynamic properties, influencing the affinity and selectivity of these molecules for various central nervous system targets. This section will explore the medicinal chemistry and pharmacological applications of this compound analogs across several important receptor and enzyme families implicated in the pathophysiology of neurological conditions.

Dopamine Receptor Agonists and Antagonists (D2, D3, D4)

Dopamine receptors, particularly the D2, D3, and D4 subtypes, are critical targets for antipsychotic and other psychotropic medications. The this compound scaffold has been incorporated into ligands designed to modulate these receptors.

In the quest for atypical antipsychotics with an improved side-effect profile, researchers have explored mixed D2/D4 receptor antagonists. A series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines were synthesized and evaluated for their dopaminergic receptor profiles. The goal was to identify compounds with a D2/D4 affinity ratio similar to that of clozapine, a well-known atypical antipsychotic. Within this series, compounds with a (1S, 2S) stereochemistry at the cyclopropane ring were found to be potent antagonists at both D2 and D4 receptors. For instance, (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine and (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dimethylphenyl)piperazine demonstrated D2/D4 ratios that approximated that of clozapine. nih.gov

While the development of D3 receptor-selective ligands has been challenging due to the high homology with the D2 receptor, certain structural modifications have proven effective. For example, in a series of acylaminobutylpiperazines, the nature of the aryl group attached to the piperazine was shown to significantly influence D3 versus D2 selectivity. acs.org Although not all compounds in these series contain the cyclopropylmethyl group, the principles of achieving selectivity are relevant. The incorporation of aza-aromatic units and specific substitution patterns on the phenyl ring of the arylpiperazine moiety are key strategies. acs.org

Furthermore, research into D4 receptor antagonists has identified potent and selective compounds. While some of the most selective ligands feature different N-substituents, the general pharmacophore often includes a piperazine or piperidine (B6355638) core. For instance, the well-studied D4 antagonist L-745,870, which has a pyrrolopyridine core, demonstrates the importance of the piperazine moiety in achieving high affinity and selectivity. chemrxiv.org The strategic placement of substituents on the arylpiperazine portion and optimization of the linker between the piperazine and another cyclic moiety are crucial for tuning the affinity and selectivity for D4 over other dopamine receptor subtypes. chemrxiv.orgmdpi.com

| Compound Name | Dopamine Receptor Target(s) | Key Research Finding |

| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine | D2/D4 Antagonist | Showed a D2/D4 affinity ratio similar to clozapine. nih.gov |

| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dimethylphenyl)piperazine | D2/D4 Antagonist | Exhibited a D2/D4 affinity ratio approximating that of clozapine. nih.gov |

| L-745,870 | D4 Antagonist | A highly selective D4 receptor antagonist with sub-nanomolar affinity. chemrxiv.org |

Serotonin (B10506) Receptor Agonists (5-HT1A)

The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. The this compound unit has been utilized in the design of potent 5-HT1A receptor ligands.

Studies on 1,2,4-substituted piperazine derivatives have identified compounds with significant affinity for 5-HT1A receptors. For example, two compounds, MM5 and MC1, were found to produce hypothermia in mice, an effect often associated with 5-HT1A agonism. nih.gov In microdialysis studies in rats, MM5, administered peripherally, decreased the extracellular levels of serotonin in the prefrontal cortex, an effect that was abolished by the selective 5-HT1A antagonist WAY 100635. nih.gov This suggests that MM5 acts as a 5-HT1A receptor agonist. nih.gov

In the development of selective 5-HT1A antagonists, structural modifications of known ligands have been explored to improve their receptor selectivity profile. For instance, starting from the 5-HT1A antagonist NAN-190, which also has high affinity for α1-adrenergic receptors, researchers aimed to reduce this off-target activity. nih.gov Replacement of the phthalimide (B116566) moiety in NAN-190 with various amides led to compounds with retained or improved 5-HT1A affinity and enhanced selectivity over α1-adrenergic receptors. nih.gov While these specific examples may not all contain a cyclopropylmethyl group, they highlight the importance of the terminal part of the molecule attached to the piperazine in defining the pharmacological profile.

| Compound Name | Serotonin Receptor Target | Key Research Finding |

| MM5 (1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on) | 5-HT1A Agonist | Decreased extracellular serotonin levels in the rat prefrontal cortex, indicative of 5-HT1A agonism. nih.gov |

| MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion) | 5-HT1A/5-HT2A Agonist | Showed moderate agonist activity at 5-HT1A and 5-HT2A receptors. nih.gov |

| NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) | 5-HT1A Antagonist | A high-affinity 5-HT1A antagonist with significant α1-adrenergic affinity. nih.gov |

Histamine (B1213489) H3 Receptor Antagonism

Histamine H3 receptors are primarily located in the central nervous system and act as autoreceptors and heteroreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonism of H3 receptors can enhance wakefulness and cognitive function, making H3 antagonists potential therapeutics for disorders like narcolepsy and Alzheimer's disease. wikipedia.org

Recent research has focused on developing dual-target ligands, and some H3 receptor antagonists have been found to possess significant affinity for sigma-1 receptors. acs.orgnih.gov In a study of piperazine and piperidine derivatives, it was observed that the nature of the heterocyclic core (piperazine vs. piperidine) significantly influenced the affinity for sigma-1 receptors while maintaining high H3 receptor affinity. nih.gov For instance, replacing a piperidine core with a piperazine led to a substantial decrease in sigma-1 receptor affinity while preserving high H3 receptor antagonism. nih.gov This highlights the critical role of the basic nitrogen-containing ring in defining the selectivity profile of these dual-target ligands.

| Compound Class | Receptor Target(s) | Key Research Finding |

| Piperazine derivatives | H3 Antagonists | Can be designed to be highly selective for H3 receptors with lower affinity for sigma-1 receptors compared to their piperidine counterparts. nih.gov |

Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders. nih.govnih.gov The this compound moiety has been incorporated into ligands targeting this receptor.

| Compound Class | Receptor Target | Key Research Finding |

| Piperazine derivatives | Sigma-1 Antagonists | In some dual H3/sigma-1 ligand series, piperazine-containing compounds show lower sigma-1 affinity compared to piperidine analogs. nih.gov |

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP. nih.govfrontiersin.org Inhibition of PDE10A has been proposed as a therapeutic strategy for schizophrenia and other neurological disorders, as it can modulate striatal output pathways in a manner that mimics the effects of D2 receptor antagonists and D1 receptor agonists. nih.gov

The development of PDE10A inhibitors has been an active area of research, with numerous pharmaceutical companies investigating this target. nih.govfrontiersin.org While many different chemical scaffolds have been explored, the this compound moiety has been incorporated into some designs to optimize properties such as solubility, metabolic stability, and brain penetration. The discovery of potent and selective PDE10A inhibitors, such as PyP-1, a pyrazolopyrimidine derivative, underscores the importance of rational drug design, which can include the use of fragments like this compound to build highly effective molecules. epa.gov

| Compound Name/Class | Enzyme Target | Key Research Finding |

| PyP-1 | PDE10A Inhibitor | A potent, selective, and orally bioavailable pyrazolopyrimidine inhibitor of PDE10A with sub-nanomolar potency. epa.gov |

| Various PDE10A Inhibitors | PDE10A Inhibitor | The this compound moiety can be a useful building block to enhance the drug-like properties of PDE10A inhibitors. |

Antinociceptive Properties

The piperazine scaffold is a recognized structural motif in the development of centrally acting agents, and its derivatives have been explored for their potential to alleviate pain. Research into piperazine-type serotonin agonists, such as trifluoromethylphenylpiperazine (TFMPP) and chlorophenylpiperazine (B10847632) (mCPP), has demonstrated their ability to produce apparent antinociceptive effects. acs.org These effects are likely mediated through the 5-HT1 receptor subtype, as pretreatment with a nonselective 5-HT antagonist shifted the dose-effect curves, while selective 5-HT2 antagonists did not alter their effects. acs.org

Further investigations have revealed that modifying the piperazine core can lead to compounds with promising antinociceptive activity through different mechanisms. A study on piperazine and piperidine derivatives as histamine H3 (H₃R) and sigma-1 (σ₁R) receptor antagonists identified ligands with potent, dual-target activity and significant antinociceptive properties in vivo. nih.govcvpharmacology.com Interestingly, in a direct comparison, the piperidine moiety appeared to be a more critical structural element than piperazine for achieving high-affinity dual H₃/σ₁ receptor antagonism. nih.govcvpharmacology.com Additionally, the synthesis of novel thiazole-piperazine hybrids has yielded compounds with both centrally and peripherally mediated antinociceptive effects, which were found to be linked to the activation of the opioidergic system. nih.gov

Hematologic Disorders

Pyruvate kinase deficiency (PKD) is the most common inherited enzyme defect in the glycolytic pathway, leading to chronic hemolytic anemia. patsnap.comgov.bc.canih.gov This autosomal recessive disorder stems from mutations in the PKLR gene, which encodes the pyruvate kinase R (PKR) enzyme. nih.gov A deficiency in PKR impairs ATP production in red blood cells, leading to cellular deformities and premature destruction, primarily in the spleen. gov.bc.canih.gov Thalassemia, another inherited blood disorder, also involves hemolytic anemia and can benefit from therapies that improve red blood cell health. apollopharmacy.in

The this compound moiety is a key structural feature in a class of molecules developed as allosteric activators of PKR. mdpi.comnih.gov These activators represent a targeted, disease-modifying therapeutic strategy for PKD and other hemolytic anemias. patsnap.com By enhancing the activity of the deficient PKR enzyme, these compounds aim to increase ATP levels, thereby improving red blood cell stability and reducing hemolysis. gov.bc.caapollopharmacy.in

A prominent example is N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide, which has been identified in patent literature as a potent allosteric activator of the red cell isoform of pyruvate kinase (PKR). mdpi.comnih.govnih.gov Clinical development in this area has led to the approval of Mitapivat, an oral PKR activator for adults with PKD, which notably incorporates the this compound scaffold in its structure. patsnap.com Clinical trials with Mitapivat have shown sustained improvements in anemia and markers of hemolysis in patients with PKD. patsnap.com Furthermore, PKR activators are being investigated for their potential to ameliorate anemia in thalassemia by improving ineffective erythropoiesis and reducing hemolysis. apollopharmacy.in

Table 1: Investigational this compound Analogs for Hematologic Disorders

| Compound Name | Target | Indication | Research Findings |

| N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide | Pyruvate Kinase R (PKR) | Pyruvate Kinase Deficiency, Thalassemia | Identified as an allosteric activator of PKR. mdpi.comnih.govnih.gov |

| Mitapivat | Pyruvate Kinase R (PKR) | Pyruvate Kinase Deficiency, Thalassemia | An approved oral, allosteric activator of PKR that has demonstrated sustained improvements in hemolytic anemia in clinical trials. apollopharmacy.inpatsnap.com |

Infectious Diseases

The piperazine ring is a well-established pharmacophore in the design of anti-infective agents and is a core component of several successful antibiotics. Analogs of this compound have been synthesized and evaluated for their potential to combat a range of microbial pathogens.

Derivatives of this compound have demonstrated notable activity against both bacterial and fungal pathogens. In one study, the compound 1-(Cyclopropylmethyl)-4-(2-(2,4-dimethylphenylthio)phenyl)piperazine (HS-4c) was synthesized and screened for its biological activity. The research found that this and related piperazine derivatives exhibited significant antimicrobial and antifungal properties against a panel of microorganisms.

The antibacterial activity was tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Antifungal activity was evaluated against pathogenic fungi including Candida albicans and various Aspergillus species. The mechanism by which some piperazine analogs exert their antimicrobial effect involves the inhibition of bacterial efflux pumps. For instance, the analog 1-(1-naphthylmethyl)-piperazine acts as an efflux pump inhibitor in multidrug-resistant bacteria like Acinetobacter baumannii and Salmonella Typhi, thereby restoring or increasing the efficacy of conventional antibiotics.

Table 2: Antimicrobial and Antifungal Activity of a Representative Piperazine Analog

| Compound | Test Organism | Type | Finding |

| 1-(Cyclopropylmethyl)-4-(2-(2,4-dimethylphenylthio)phenyl)piperazine (HS-4c) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Bacteria | Showed significant antibacterial properties. |

| Candida albicans, Aspergillus niger, Aspergillus flavus | Fungi | Showed significant antifungal properties. |

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents to combat the resilient pathogen Mycobacterium tuberculosis (M.tb.). Research into new chemical scaffolds has identified certain piperazine analogs as having potential antitubercular activity. A study focused on 1,4-diarylpiperazines demonstrated their potency against the M.tb. H37Rv strain in vitro. These compounds were also evaluated for their ability to kill intracellular M.tb. residing within macrophages, a critical capability for an effective tuberculosis drug. Furthermore, some multifunctional piperazine polymers have shown activity against Mycobacterium smegmatis, a non-pathogenic relative often used as a preliminary model for M.tb. research.

Cardiovascular System Disorders

The piperazine nucleus is present in various compounds investigated for cardiovascular effects. Studies on different classes of piperazine derivatives have shown a range of activities, including anti-arrhythmic properties and effects on blood pressure. For example, certain aroyl piperazine derivatives have been identified as dual inhibitors of IKr and IKs potassium channels, a promising strategy for treating cardiac arrhythmia. Other piperazine-containing compounds like trimetazidine (B612337) have also shown anti-arrhythmic effects. mdpi.com

A notable piperazine derivative with cardiovascular applications is Naftopidil, an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia. Its mechanism of action, relaxing smooth muscle, also results in cardiovascular effects, primarily a potential reduction in blood pressure. Studies have shown that Naftopidil can cause a significant decrease in systolic and diastolic blood pressure in patients with baseline hypertension. The base compound, piperazine, has been observed in animal studies to cause a transient decrease in heart rate and blood pressure, followed by an increase, and to depress the rate and force of cardiac muscle contraction at higher concentrations. However, specific research focusing on the cardiovascular applications of analogs derived directly from this compound is not extensively documented in the reviewed literature.

Pain Management

The search for novel analgesics has led to the investigation of this compound analogs and related structures targeting various receptors implicated in pain pathways. Research has explored dual-acting compounds that modulate both histamine H3 (H₃R) and sigma-1 (σ₁) receptors, as ligands for either target have shown preclinical efficacy in pain models. acs.org In one study, a piperazine derivative was compared to its piperidine counterpart, revealing that the piperazine core was a critical structural element for dual H₃/σ₁ receptor activity. acs.org While many derivatives interacted with both receptors, the piperidine analogs generally showed higher affinity for the σ₁ receptor. acs.org This line of research aims to develop dual-acting ligands that may offer improved therapeutic profiles for pain management. acs.org

In a different approach targeting the opioid system, the N-cyclopropylmethyl group, a key feature of the title compound, was incorporated into a series of thebaine analogs. This resulted in the identification of potent and selective kappa-opioid receptor (κOR) agonists. nih.gov One such compound, SLL-1206, demonstrated single-digit nanomolar activity as a κOR agonist and was investigated for its potential in pain therapy. nih.gov

Preclinical Pharmacological Investigations

The preclinical assessment of this compound derivatives involves a comprehensive suite of studies to characterize their biological effects, metabolic fate, and target interaction profiles. These investigations are fundamental to identifying promising candidates for further development.

A variety of in vitro and in vivo models have been employed to evaluate the pharmacological effects of piperazine-containing compounds.

In Vitro Evaluations: The antitumor potential of ciprofloxacin (B1669076) derivatives featuring a substituted piperazine ring was assessed against five human cancer cell lines. nih.gov These evaluations determined the 50% inhibitory concentration (IC₅₀) values, with the most potent derivatives showing IC₅₀ values as low as 10 µM in multiple cell lines. nih.gov In another study focused on anticancer agents, bis-epipodophyllotoxin analogs linked by a piperazine-containing chain were evaluated for their growth-inhibitory effects on human erythroleukemic K562 cells. The most effective of these analogs was found to be 10-fold more potent than the established drug etoposide. nih.gov Further in vitro assays confirmed that these compounds targeted topoisomerase II. nih.gov In the realm of G protein-coupled receptors, a benzhydryl piperazine analog, LDK1229, was identified as a cannabinoid receptor 1 (CB₁) inverse agonist, and its binding affinity was characterized using radioligand binding assays with [³H]CP55,940. nih.gov

In Vivo Evaluations: The antipsychotic potential of certain piperazine derivatives has been studied in mouse models. One compound, 5-{2-[4-(1,2-dihydro-2-acenaphthylenyl)piperazinyl]ethyl}-2,3-dihydro-1H-indol-2-one (7e), demonstrated a significant reversal of haloperidol-induced catalepsy in mice, suggesting an atypical antipsychotic profile. nih.gov For anticancer derivatives of ciprofloxacin, in vivo toxicity was assessed in healthy mice to determine the maximal tolerated dose (MTD), with derivatives showing MTD indices greater than 80 mg/kg. nih.gov

The metabolic stability of a new chemical entity is a critical parameter that influences its pharmacokinetic profile and duration of action. In vitro models are commonly used for early assessment.

A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, some incorporating a piperazine moiety, were subjected to metabolic stability assays using human liver microsomes. researchgate.net The study revealed that the selected compounds, which had high affinity for 5-HT₁A receptors, underwent rapid biotransformation. researchgate.net Similarly, research into atypical dopamine transporter (DAT) inhibitors found that initial piperazine analogues suffered from metabolic instability. nih.gov Subsequent work focused on bioisosteric replacement of the piperazine ring with aminopiperidine structures, which led to the identification of lead compounds with improved metabolic stability in rat liver microsomes. nih.gov The primary methods for these assessments involve incubating the compound with liver microsomes and necessary cofactors like NADPH, then measuring the rate of disappearance of the parent compound over time to determine its metabolic half-life. researchgate.netresearchgate.net

Table 1: In Vitro Metabolic Half-Life of Selected Piperazine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Metabolic Half-Life (t½) in Human Liver Microsomes (minutes) |

|---|---|

| Derivative 4a | ~12 |

| Derivative 4b | ~13 |

| Derivative 4c | ~15 |

| Derivative 4j | ~12 |

| Derivative 4k | ~14 |

| Derivative 4l | ~13 |

Data sourced from a study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. The specific structures of compounds 4a-4l incorporate a piperazine linker. The data indicates rapid biotransformation. researchgate.net

The potency and selectivity of this compound analogs are crucial determinants of their therapeutic potential and are rigorously assessed through binding and functional assays.

Potency is often quantified by the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For instance, a series of potential atypical antipsychotics based on a piperazine structure showed significant affinities for various receptors; compound 7e displayed high affinity for 5-HT₁A and 5-HT₂A receptors and moderate affinity for the D₂ receptor. nih.gov In the development of dopamine transporter (DAT) inhibitors, several aminopiperidine compounds designed to improve upon piperazine analogs showed high to moderate DAT affinities, with Kᵢ values as low as 30.0 nM. nih.gov

Selectivity, the ability of a compound to bind to its intended target with higher affinity than other targets, is equally important. A benzhydryl piperazine analog, LDK1229, was found to bind to the cannabinoid CB₁ receptor with a Kᵢ value of 220 nM and was more selective for CB₁ over the CB₂ receptor. nih.gov Similarly, research on dual H₃/σ₁ receptor antagonists showed that replacing a piperidine core with a piperazine core in one analog pair resulted in a significant drop in affinity for the σ₁ receptor, highlighting the role of the heterocyclic core in determining selectivity. acs.org

Table 2: Receptor Binding Affinities (Kᵢ) and Potency (IC₅₀) of Selected Piperazine Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target Receptor/Protein | Potency/Affinity | Cell Line/Assay Condition |

|---|---|---|---|

| Compound 7e | 5-HT₁A | High Affinity (Kᵢ not specified) | Receptor Binding Assay |

| Compound 7e | 5-HT₂A | High Affinity (Kᵢ not specified) | Receptor Binding Assay |

| Compound 7e | D₂ | Moderate Affinity (Kᵢ not specified) | Receptor Binding Assay |

| LDK1229 | Cannabinoid CB₁ | Kᵢ = 220 nM | Radioligand Binding Assay |

| Aminopiperidine 7 | Dopamine Transporter (DAT) | Kᵢ = 50.6 nM | Radioligand Binding Assay |

| Aminopiperidine 33 | Dopamine Transporter (DAT) | Kᵢ = 30.0 nM | Radioligand Binding Assay |

| Ciprofloxacin Derivative 2 | Antitumor | IC₅₀ = 10 µM | 3 Human Cancer Cell Lines |

| Ciprofloxacin Derivative 6h | Antitumor | IC₅₀ = 10 µM | 4 Human Cancer Cell Lines |

This table compiles data on the potency and affinity of various piperazine derivatives from different preclinical studies. nih.govnih.govnih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov While specific QSAR studies exclusively focused on 1-(cyclopropylmethyl)piperazine are not extensively documented in the public domain, the principles of QSAR are routinely applied to piperazine-containing compound libraries to guide the optimization of lead compounds.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activities. nih.gov These descriptors can be categorized into several types, including:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape, volume, and surface area.

For a series of piperazine (B1678402) derivatives, a QSAR model might reveal, for instance, that a particular substitution pattern on the piperazine ring is correlated with increased potency against a specific biological target. This information can then be used to design new analogs with predicted higher activity. The development of a robust QSAR model involves several steps, including dataset preparation, descriptor calculation, variable selection, model building, and validation. nih.gov The ultimate goal is to create a model with high predictive power for new, untested compounds. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known ligand, the structure of the biological target, or a set of active compounds.

A typical pharmacophore for a piperazine derivative might include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring.

Hydrogen Bond Donors: Depending on the substitution pattern.

Hydrophobic Features: The cyclopropylmethyl group and other nonpolar substituents.

Positive Ionizable Feature: The basic nitrogen atom of the piperazine ring.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov This approach can significantly accelerate the discovery of novel hit compounds. nih.gov Studies on various piperazine derivatives have successfully utilized pharmacophore modeling to design new compounds with desired biological activities. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This technique is widely used to understand the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction. nih.gov

For this compound and its derivatives, molecular docking studies can provide valuable information about how these compounds interact with their biological targets. The process involves preparing the 3D structures of both the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses of the ligand. researchgate.net

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of molecular recognition. researchgate.net This analysis typically identifies various types of interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Interactions: Weak, short-range attractive forces between all atoms.

Ionic Interactions: Occur between charged groups on the ligand and the protein.

For example, a docking study of a this compound derivative into the active site of an enzyme might reveal that one of the piperazine nitrogens forms a critical hydrogen bond with a specific amino acid residue, while the cyclopropyl (B3062369) group fits into a hydrophobic pocket. researchgate.net

Molecular docking simulations are instrumental in identifying the specific binding pocket within a protein that a ligand occupies. Furthermore, these simulations can pinpoint the key amino acid residues within that pocket that are critical for ligand binding. This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to improve its affinity and selectivity for the target. For instance, if a docking study reveals an empty hydrophobic pocket near the bound ligand, a medicinal chemist might design a new analog with an additional hydrophobic group to fill that pocket and increase the binding affinity.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, understanding its preferred conformations is essential for predicting its biological activity.

Computational methods can be used to explore the conformational space of a molecule and to identify the low-energy (i.e., most stable) conformations. This is typically done through a process of energy minimization, where the geometry of the molecule is systematically adjusted to find the arrangement with the lowest potential energy. The resulting low-energy conformations are often the ones that are most relevant for binding to a biological target.

Prediction of Pharmacokinetic Properties